molecular formula C25H22O5 B11693973 [2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone

[2-(benzyloxy)phenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone

Cat. No.: B11693973
M. Wt: 402.4 g/mol
InChI Key: ZIEYLJSUFBTLJJ-UHFFFAOYSA-N
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Description

7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE is a complex organic compound that features a benzodioxepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable nucleophiles.

    Epoxidation: The formation of the oxirane ring (epoxide) is achieved through the oxidation of an alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diols.

Scientific Research Applications

7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of genetic material.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Coumarin Derivatives: Known for their anticoagulant properties, these compounds also feature a benzene ring fused with a heterocyclic structure.

Uniqueness

What sets 7-{3-[2-(BENZYLOXY)BENZOYL]OXIRAN-2-YL}-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE apart is its combination of a benzodioxepine core with an oxirane ring and a benzyloxy group. This unique structure imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C25H22O5/c26-23(19-9-4-5-10-20(19)29-16-17-7-2-1-3-8-17)25-24(30-25)18-11-12-21-22(15-18)28-14-6-13-27-21/h1-5,7-12,15,24-25H,6,13-14,16H2

InChI Key

ZIEYLJSUFBTLJJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4OCC5=CC=CC=C5)OC1

Origin of Product

United States

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